3-Chloro-2-methylpyrido[3,4-b]pyrazine
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Overview
Description
3-Chloro-2-methylpyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H6ClN3 It is a derivative of pyrido[3,4-b]pyrazine, characterized by the presence of a chlorine atom at the third position and a methyl group at the second position of the pyrido ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylpyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyridine with methylhydrazine, followed by cyclization to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methylpyrido[3,4-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-b]pyrazine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound.
Scientific Research Applications
3-Chloro-2-methylpyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methylpyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Chloro-2-methylpyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
3-Chloro-2-methylpyrido[2,3-b]pyrazine: Similar in structure but with different positional isomerism.
Pyrido[3,4-b]pyrazine: Lacks the chlorine and methyl substituents, leading to different chemical properties and reactivity.
Pyrido[2,3-b]pyrazine: Another positional isomer with distinct chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H6ClN3 |
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Molecular Weight |
179.60 g/mol |
IUPAC Name |
3-chloro-2-methylpyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6ClN3/c1-5-8(9)12-7-4-10-3-2-6(7)11-5/h2-4H,1H3 |
InChI Key |
STCITEQPQQJYOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2C=NC=CC2=N1)Cl |
Origin of Product |
United States |
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